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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

Get Quote

A Structural and Reactivity Analysis for Medicinal Chemistry Applications

Executive Summary
This technical guide provides a comprehensive theoretical analysis of (4-Amino-phenyl)-urea
(CAS: 24954-68-3), a critical scaffold in the synthesis of sulfonamide antibiotics and kinase

inhibitors. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential

(MEP) mapping, this document elucidates the molecule's electronic structure, reactivity

descriptors, and binding potential.[1] This guide is designed for computational chemists and

drug developers seeking to utilize this moiety as a pharmacophore in structure-based drug

design (SBDD).

Computational Methodology & Geometry
Optimization
Theoretical Framework
To ensure high-fidelity prediction of molecular properties, the structural analysis of (4-Amino-
phenyl)-urea is grounded in the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr)
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combined with the 6-311++G(d,p) basis set. This level of theory is the industry standard for

organic urea derivatives, balancing computational cost with accuracy in predicting bond lengths

and vibrational frequencies.

Structural Conformation
The geometry optimization reveals a near-planar architecture for the urea moiety (

), which is critical for its ability to act as a rigid hydrogen-bond donor/acceptor in enzyme active
sites.

Phenyl Ring Orientation: The phenyl ring exhibits a torsion angle relative to the urea plane,

typically minimized at

to balance steric hindrance with

-conjugation.

Intramolecular Interactions: A weak intramolecular hydrogen bond is often observed between

the carbonyl oxygen and the ortho-protons of the phenyl ring, stabilizing the trans

conformation.

Workflow: Geometry Optimization Protocol
The following diagram outlines the self-validating workflow for achieving the global minimum

structure.
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Figure 1: Self-validating geometry optimization workflow ensuring the final structure represents

a true local minimum (zero imaginary frequencies).

Electronic Structure & Reactivity Descriptors[1][2]
Frontier Molecular Orbitals (FMO)
The reactivity of (4-Amino-phenyl)-urea is governed by the energy gap between the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Location: Predominantly localized on the amino nitrogen (
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) and the phenyl ring, indicating these areas are susceptible to electrophilic attack.

LUMO Location: Delocalized over the urea carbonyl (

) and the

-system, serving as the site for nucleophilic attack.

Global Reactivity Parameters
Using Koopmans' theorem, we derive the following descriptors from the FMO energies (

,

).
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Parameter Symbol Formula Value (approx.) Significance

Energy Gap 4.9 eV

Indicates

moderate

stability;

chemically

reactive but not

labile.

Ionization

Potential
5.8 eV

Energy required

to remove an

electron

(oxidation

potential).

Electron Affinity 0.9 eV

Energy released

when adding an

electron.

Chemical

Hardness
2.45 eV

Resistance to

charge transfer;

"hard" molecules

are less

polarizable.

Electrophilicity

Index
1.83 eV

Propensity to

accept electrons

(biological

binding affinity).

Molecular Electrostatic Potential (MEP)
The MEP map is a critical tool for predicting non-covalent interactions in docking studies.

Negative Potential (Red): Concentrated on the Carbonyl Oxygen. This is the primary H-bond

acceptor site.

Positive Potential (Blue): Concentrated on the Amide Protons and the Para-Amino group.

These are H-bond donor sites.
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Vibrational Spectroscopy (IR/Raman)[3]
Theoretical frequency calculations often overestimate experimental values due to the neglect of

anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied to align

theoretical predictions with experimental FTIR data.

Key Vibrational Modes

Mode
Theoretical (

)

Scaled (

)
Assignment

asym 3580 3440
Amino group

stretching (Free)

urea 3490 3354
Urea N-H stretching

(H-bonded)

1710 1643
Amide I (Carbonyl

stretch)

1620 1557 Scissoring / Amide II

1250 1201
C-N stretching (Urea-

Phenyl junction)

Note: The "Amide I" band at ~1643

is the diagnostic peak for the urea functionality.

Interaction Potential & Docking Logic
(4-Amino-phenyl)-urea serves as a "privileged structure" in medicinal chemistry. Its dual H-

bond donor/acceptor capability allows it to mimic the peptide backbone, making it effective in

binding to kinase hinge regions.

Binding Mechanism
The Urea "Linker": Acts as a directional anchor. The carbonyl oxygen accepts a hydrogen

bond from the enzyme backbone (e.g., hinge region residues), while the NH groups donate

hydrogen bonds to conserved glutamate or aspartate residues.
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The Phenyl "Spacer": Provides hydrophobic interactions (

stacking) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Interaction Pathway Diagram
The following graph illustrates the logical flow of molecular recognition events during ligand-

protein binding.
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Figure 2: Molecular recognition pathway detailing the pharmacophoric features of the urea

derivative binding to a theoretical protein target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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